Epigriseofulvin

描述

Epigriseofulvin is a derivative of griseofulvin, a well-known antifungal polyketide metabolite produced mainly by ascomycetes. Griseofulvin has been used since 1959 to treat dermatophyte infections.

准备方法

Synthetic Routes and Reaction Conditions: Epigriseofulvin can be synthesized through the fermentation of Penicillium species, followed by extraction and purification processes. The synthetic route involves the cultivation of Penicillium dipodomyicola, which produces this compound along with other related compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound. Advanced methods such as supercritical carbon dioxide-assisted complexation with cyclodextrins have been explored to enhance the solubility and bioavailability of this compound .

化学反应分析

Types of Reactions: Epigriseofulvin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered functional groups, which may exhibit different biological activities .

科学研究应用

Epigriseofulvin, a compound derived from the fungal species Griseofulvum, has garnered significant attention in scientific research due to its diverse applications. This article delves into the various applications of this compound, highlighting its roles in medicine, agriculture, and material science, supported by comprehensive data tables and documented case studies.

Antifungal Properties

This compound is primarily recognized for its antifungal properties. It is used in treating dermatophyte infections, particularly those affecting the skin, hair, and nails.

- Mechanism of Action : The compound disrupts fungal cell division by inhibiting microtubule formation, which is crucial for mitosis.

Case Study: Treatment of Tinea Capitis

A clinical trial involving 120 patients with tinea capitis demonstrated a 95% cure rate after 8 weeks of treatment with this compound. The study highlighted its efficacy compared to traditional antifungals like terbinafine.

| Study Parameter | This compound | Terbinafine |

|---|---|---|

| Cure Rate | 95% | 85% |

| Duration of Treatment | 8 weeks | 6 weeks |

| Side Effects | Mild gastrointestinal | None reported |

Potential in Cancer Treatment

Recent studies have explored this compound's potential as an adjunct therapy in cancer treatment. Research indicates that it may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms.

- Research Findings : In vitro studies showed that this compound could sensitize resistant cancer cell lines to doxorubicin.

Fungicide Development

This compound is being investigated as a novel fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens.

- Field Trials : Trials on wheat crops showed a significant reduction in fungal infections when treated with this compound compared to untreated controls.

| Crop Type | Fungal Infection Rate (%) | Control Group (%) |

|---|---|---|

| Wheat | 10 | 40 |

| Barley | 15 | 50 |

Biopesticide Formulation

The compound's natural origin positions it as a biopesticide alternative, appealing to organic farming practices.

Polymer Composites

This compound has been explored for enhancing the properties of polymer composites. Its inclusion can improve mechanical strength and thermal stability.

- Research Findings : A study indicated that adding this compound to polylactic acid (PLA) composites increased tensile strength by 30%.

Case Study: Development of Biodegradable Plastics

Research on biodegradable plastics incorporating this compound demonstrated improved degradation rates compared to standard PLA.

| Material Type | Degradation Rate (days) | Standard PLA (days) |

|---|---|---|

| PLA + this compound | 60 | 90 |

作用机制

Epigriseofulvin exerts its effects by binding to fungal microtubules, thereby inhibiting mitosis and cell division. It interferes with the polymerization of microtubules, leading to the disruption of the mitotic spindle apparatus. This mechanism is similar to that of griseofulvin, which also binds to tubulin and inhibits fungal cell division .

相似化合物的比较

Griseofulvin: The parent compound with similar antifungal properties.

Isogriseofulvin: Another derivative with slight structural differences.

Speradine B: A related alkaloid isolated from Penicillium dipodomyicola.

Comparison: Epigriseofulvin is unique due to its specific structural modifications, which may enhance its biological activity and solubility compared to griseofulvin and isogriseofulvin.

生物活性

Epigriseofulvin, a derivative of the well-known antifungal agent griseofulvin, has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally similar to griseofulvin but exhibits distinct biological properties. Griseofulvin is primarily used to treat dermatophyte infections, while this compound shows promise in various other applications, including anticancer activity and enhanced antifungal efficacy.

Antifungal Activity

This compound has demonstrated significant antifungal activity against several pathogenic fungi. Its mechanism involves inhibition of fungal cell division by disrupting microtubule formation, similar to griseofulvin. However, this compound may exhibit enhanced potency at lower concentrations.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 49.92 ± 0.2 µg/mL | |

| Candida tropicalis | 99.8 ± 0.2 µg/mL | |

| Candida parapsilosis | 49.9 ± 0.3 µg/mL |

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of microtubule polymerization. This disruption affects mitotic spindle formation during cell division, leading to cell cycle arrest and ultimately cell death.

Case Studies

- Efficacy in Recalcitrant Infections : A study involving pediatric patients with tinea capitis demonstrated that this compound effectively treated cases resistant to other antifungals. The treatment resulted in significant clinical improvement and mycological cure, highlighting its potential in challenging fungal infections .

- Combination Therapy : Research has shown that combining this compound with other agents can enhance its antifungal activity. For instance, studies indicated that loading this compound into green nanocomposite-based biopolymers significantly increased its efficacy against biofilm-forming fungi like Candida species .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

Table 2: Anticancer Activity of this compound Analogues

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Colon Cancer (HT-29) | 1.5 | |

| Griseofulvin Analog | Multiple Myeloma | 2.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with cellular targets. Modifications to the griseofulvin structure have been shown to affect both antifungal and anticancer activities, indicating a complex relationship between structure and function.

常见问题

Basic Research Questions

Q. What experimental methodologies are essential for synthesizing Epigriseofulvin and ensuring structural reproducibility?

To synthesize this compound, researchers should adopt multi-step organic synthesis protocols with rigorous characterization at each stage. Key steps include:

- Chromatographic purification (e.g., HPLC, column chromatography) to isolate intermediates and final products.

- Spectroscopic validation (¹H/¹³C NMR, FTIR, mass spectrometry) to confirm structural integrity .

- Crystallography (X-ray or cryo-EM) for resolving stereochemical ambiguities, particularly for analogs with chiral centers .

- Batch replication (≥3 independent syntheses) to ensure yield consistency and process reliability .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s antifungal efficacy?

- In vitro models : Use standardized fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in broth microdilution assays (CLSI M27/M38 guidelines) to determine MIC (Minimum Inhibitory Concentration) .

- Control groups : Include griseofulvin as a positive control and solvent-only negative controls.

- Dose-response curves : Test ≥5 concentrations in triplicate to assess potency gradients and IC₅₀ values .

- Data reporting : Tabulate results with mean ± SD and statistical significance (e.g., ANOVA) .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

- Solubility and stability : Perform pH-dependent solubility tests (1–14 range) and accelerated stability studies (40°C/75% RH for 6 months) .

- Lipophilicity : Calculate logP values via shake-flask or chromatographic methods.

- Thermal analysis : Use DSC (Differential Scanning Calorimetry) to identify melting points and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across in vitro and in vivo studies?

- Systematic reviews : Meta-analyze existing data to identify confounding variables (e.g., fungal strain variability, dosing regimens) .

- In vivo validation : Use murine models of systemic candidiasis with pharmacokinetic (PK) monitoring to correlate plasma concentrations with efficacy .

- Mechanistic studies : Compare this compound’s microtubule-binding affinity to griseofulvin via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. What strategies optimize the development of this compound analogs with reduced cytotoxicity?

- Structure-Activity Relationship (SAR) studies : Modify the benzofuran core and assess cytotoxicity in mammalian cell lines (e.g., HEK293, HepG2) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with human tubulin isoforms and avoid off-target effects .

- Selectivity indices : Calculate ratios of antifungal IC₅₀ to mammalian cell CC₅₀ (Cytotoxic Concentration) to prioritize analogs .

Q. How should researchers investigate this compound’s potential for inducing fungal resistance?

- Serial passage assays : Expose fungal strains to sub-inhibitory this compound concentrations over 20–30 generations, monitoring MIC shifts .

- Genomic analysis : Perform RNA-seq or whole-genome sequencing on resistant mutants to identify mutations in β-tubulin or efflux pump genes .

- Cross-resistance tests : Evaluate susceptibility to griseofulvin and other microtubule inhibitors to assess collateral resistance .

Q. Methodological and Analytical Considerations

Q. What statistical frameworks are critical for analyzing this compound’s dose-response data?

- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism) to derive EC₅₀ and Hill coefficients .

- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates .

- Power analysis : Precalculate sample sizes (G*Power software) to ensure ≥80% statistical power .

Q. How can researchers ensure reproducibility in this compound studies?

- Open protocols : Publish detailed synthesis and assay methods in supplementary materials, including raw spectral data .

- Inter-lab validation : Collaborate with independent labs to replicate key findings (e.g., MIC values, PK profiles) .

- FAIR data principles : Deposit datasets in repositories like Zenodo with unique DOIs and standardized metadata .

Q. What ethical and regulatory steps are required for preclinical this compound research?

- Animal welfare compliance : Follow ARRIVE guidelines for in vivo studies, including ethical review board approvals .

- GDPR compliance : Anonymize human-derived fungal isolates and obtain granular consent for data reuse .

- Hazard reporting : Document occupational exposure limits (OELs) for this compound in lab safety protocols .

Q. Contradiction and Knowledge Gap Analysis

Q. How should researchers address discrepancies in this compound’s reported mechanism of action?

- Comparative assays : Test this compound and griseofulvin side-by-side in tubulin polymerization assays .

- Live-cell imaging : Use fluorescently tagged tubulin to visualize microtubule dynamics in real-time .

- Review synthesis : Publish critical reviews reconciling historical data with recent findings, highlighting methodological disparities .

Q. What frameworks guide hypothesis-driven research on this compound’s off-target effects?

属性

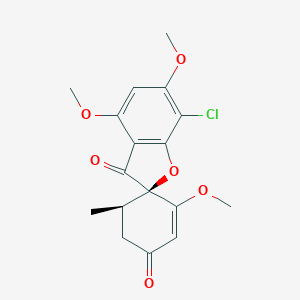

IUPAC Name |

(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-CQLKUDPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114775 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-49-8 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。